ethyl 2,2-difluoro-2-methoxyacetate
Description
Ethyl 2,2-difluoro-2-methoxyacetate is a fluorinated ester derivative of acetic acid, characterized by two fluorine atoms and a methoxy group attached to the central carbon of the acetate backbone. These analogs highlight the role of fluorine substituents in enhancing electronegativity and lipophilicity, which can influence reactivity, stability, and biological activity.
Properties
CAS No. |
101068-10-4 |
|---|---|
Molecular Formula |
C5H8F2O3 |
Molecular Weight |
154.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-2-methoxyacetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2,2-difluoroacetate with methanol in the presence of a base such as sodium methoxide. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-methoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or nucleophiles can be used under basic or acidic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Hydrolysis: Production of 2,2-difluoro-2-methoxyacetic acid and ethanol.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
Ethyl 2,2-difluoro-2-methoxyacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the difluoroacetate moiety.
Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in material science research for its unique properties, such as thermal stability and electrical conductivity.
Mechanism of Action
The mechanism by which ethyl 2,2-difluoro-2-methoxyacetate exerts its effects involves interactions with specific molecular targets. The difluoroacetate group is known to interact with enzymes involved in cellular metabolism, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between ethyl 2,2-difluoro-2-methoxyacetate and analogous compounds:
*Hypothetical structure based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
